The Discovery of Dantrolene Sodium: A Technical and Historical Guide
The Discovery of Dantrolene Sodium: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dantrolene sodium, a unique hydantoin (B18101) derivative, stands as a pivotal therapeutic agent in the management of malignant hyperthermia and spasticity. Its journey from a novel chemical entity to a life-saving medication is a testament to serendipitous discovery, meticulous scientific investigation, and international collaboration. This in-depth guide provides a technical and historical account of the discovery of dantrolene sodium, detailing its chemical synthesis, the elucidation of its mechanism of action, and the seminal preclinical and clinical studies that established its therapeutic utility. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science behind this remarkable drug.
Introduction: The Genesis of a Muscle Relaxant
Dantrolene was first synthesized in 1967 by Snyder et al. at Norwich Eaton Pharmaceuticals (a subsidiary of the Norwich Pharmacal Company) as part of a research program investigating nitrofurantoin (B1679001) derivatives.[1][2] Initially explored for its potential as a novel class of muscle relaxant, early investigations in various animal species revealed its capacity to induce dose-dependent reductions in skeletal muscle tone.[2][3] These effects were long-lasting, exhibited a favorable safety profile, and notably, did not produce significant respiratory impairment, a common side effect of centrally acting muscle relaxants.[2] This unique peripheral action on the muscle itself set the stage for a deeper exploration of its therapeutic potential.
Chemical Synthesis
The original synthesis of dantrolene was detailed in U.S. Patent 3,415,821, filed by Norwich Pharmacal Co. in 1968.[4][5] The synthesis is a multi-step process.
Experimental Protocol: Synthesis of Dantrolene
The synthesis of dantrolene, as described in the 1968 patent, involves the following key steps:[5]
-
Diazotization of p-Nitroaniline: p-Nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.
-
Meerwein Arylation: The diazonium salt is then reacted with furfural (B47365) in the presence of a copper(II) chloride catalyst. This reaction, a modified Meerwein arylation, couples the p-nitrophenyl group to the furfural ring.
-
Condensation with 1-Aminohydantoin (B1197227): The resulting 5-(4-nitrophenyl)-2-furaldehyde (B1293686) is then condensed with 1-aminohydantoin to form the final product, dantrolene.[5]
The sodium salt, dantrolene sodium, is then prepared for pharmaceutical formulation. The poor water solubility of dantrolene presented significant challenges in developing a parenteral formulation, a critical factor for its later use in the acute setting of malignant hyperthermia.[6]
Elucidation of the Mechanism of Action: The Work of Keith Ellis
The pioneering work of Dr. Keith Ellis and his colleagues at Norwich Eaton Pharmaceuticals was instrumental in unraveling the unique mechanism of action of dantrolene.[1][2] Through a series of elegant physiological experiments, they systematically investigated potential sites of action, ultimately pinpointing the sarcoplasmic reticulum as the primary target.
Early Investigations and Exclusion of Central and Neuromuscular Junction Effects
Ellis's initial studies aimed to determine whether dantrolene acted on the central nervous system or the neuromuscular junction. Experiments on various animal models, including decerebrate cats, demonstrated that dantrolene's muscle relaxant effects were not mediated by central nervous system depression. Furthermore, studies on isolated nerve-muscle preparations showed that dantrolene did not interfere with neuromuscular transmission.[7]
Focusing on the Muscle Fiber: The Frog Sartorius Muscle Preparation
A key experimental model used by Ellis was the isolated frog sartorius muscle. This preparation allowed for the direct study of muscle contraction in a controlled in vitro environment.
Experimental Protocol: Isolated Frog Sartorius Muscle Preparation (as inferred from Ellis's work)
-
Tissue Preparation: The sartorius muscle is carefully dissected from a frog (species such as Rana pipiens were commonly used).
-
Mounting: The muscle is mounted in a chamber filled with a physiological saline solution (e.g., Ringer's solution) maintained at a constant temperature. One end of the muscle is fixed, while the other is attached to a force transducer to measure isometric contractions.
-
Stimulation: The muscle is stimulated electrically via platinum electrodes placed along its length. Parameters such as voltage, frequency, and duration of the stimulus are precisely controlled.
-
Drug Application: Dantrolene sodium is added to the bathing solution at various concentrations to determine its effect on muscle contraction.
-
Measurement: The force of muscle contraction (twitch and tetanic) is recorded before and after the application of dantrolene.
Key Findings and the Calcium Release Hypothesis
Using the frog sartorius muscle preparation and other models, Ellis and his team made several critical observations:
-
Dantrolene effectively reduced the force of both twitch and tetanic contractions in a dose-dependent manner.
-
The drug did not affect the muscle action potential, indicating that it did not act on the muscle membrane's excitability.
-
Crucially, dantrolene was found to inhibit potassium- and caffeine-induced contractures. Since both potassium and caffeine (B1668208) were known to induce calcium release from the sarcoplasmic reticulum, this strongly suggested that dantrolene's site of action was on the excitation-contraction coupling process, specifically the release of calcium from intracellular stores.[8]
These findings led to the groundbreaking hypothesis that dantrolene exerts its muscle relaxant effect by directly inhibiting the release of calcium from the sarcoplasmic reticulum, thereby uncoupling muscle excitation from contraction.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Dantrolene's Mechanism of Action in Excitation-Contraction Coupling.
The Malignant Hyperthermia Story: A Paradigm Shift in Anesthesiology
Malignant hyperthermia (MH) is a rare, life-threatening pharmacogenetic disorder triggered by certain volatile anesthetics and the depolarizing muscle relaxant succinylcholine.[6] It is characterized by a hypermetabolic state, leading to muscle rigidity, hyperthermia, and metabolic acidosis. Before the advent of dantrolene, the mortality rate from MH was as high as 80%.[9]
The Porcine Model and the Discovery by Gaisford Harrison
A significant breakthrough in MH research came from the use of a porcine model. Certain breeds of pigs exhibit a stress syndrome that is physiologically and genetically similar to human MH. In 1975, Dr. Gaisford Harrison, a South African anesthesiologist, published a landmark paper in the British Journal of Anaesthesia demonstrating the remarkable efficacy of dantrolene in treating MH in susceptible swine.[10]
Experimental Protocol: Malignant Hyperthermia Induction and Treatment in Swine (as described by Harrison)
-
Animal Model: Malignant hyperthermia-susceptible (MHS) swine were used.
-
Anesthesia and Triggering: Anesthesia was induced and maintained with halothane. Malignant hyperthermia was triggered by the administration of succinylcholine.
-
Monitoring: Physiological parameters, including rectal temperature, heart rate, respiratory rate, and blood gases, were continuously monitored.
-
Dantrolene Administration: In the treatment group, dantrolene sodium was administered intravenously after the onset of the MH crisis. In the prophylaxis group, dantrolene was given prior to the administration of the triggering agents.
-
Outcome Measures: The primary outcome was survival. Physiological parameters were also recorded to assess the reversal of the hypermetabolic state.
Quantitative Data from Preclinical Malignant Hyperthermia Studies
The following table summarizes key quantitative data from early preclinical studies of dantrolene in the porcine model of malignant hyperthermia.
| Study | Animal Model | Dantrolene Dose | Key Findings |
| Harrison (1975)[10] | MHS Swine | Not specified in abstract | Effectively terminated and blocked the initiation of halothane-induced MH. |
| Gronert et al. (1976)[3] | MHS Swine | Prophylaxis: 1-5 mg/kg IV; Treatment: 7.5 mg/kg IV | Prophylactic doses of ≥5 mg/kg prevented MH; 1-3 mg/kg attenuated MH. Treatment with 7.5 mg/kg reversed the hypermetabolic state (decreased oxygen consumption, lactate, potassium, and temperature). |
| Flewellen & Nelson (1980)[11] | MHS Swine | Prophylaxis and Treatment: 3.5 mg/kg IV (ED95) | The ED95 muscle relaxant dose (3.5 mg/kg) successfully prevented and treated MH. All treated animals survived, while all untreated animals succumbed. |
Clinical Application and Impact on Malignant Hyperthermia Mortality
The compelling results from the porcine studies paved the way for the clinical use of intravenous dantrolene for the treatment of MH in humans. The introduction of dantrolene dramatically reduced the mortality rate of MH to less than 10%.[9]
Early Clinical Development for Spasticity
Prior to its celebrated role in treating malignant hyperthermia, dantrolene was developed and approved for the management of chronic spasticity resulting from upper motor neuron disorders such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[12]
Clinical Trials and Efficacy
Early double-blind, placebo-controlled clinical trials demonstrated the efficacy of oral dantrolene in reducing the signs of spasticity, including hypertonia, clonus, and muscle spasms.[4][13]
Quantitative Data from Early Spasticity Trials
The following table presents a summary of quantitative data from early clinical trials of dantrolene for spasticity.
| Study | Patient Population | Dantrolene Dosage | Key Quantitative Outcomes |
| Katrak et al. (1992)[14] | Stroke Patients | 200 mg/day | Reduced strength in unaffected limbs, but no significant alteration in clinical tone or functional outcome at this dosage. |
| Joynt (1976)[5] | Patients with spasticity from various CNS pathologies | Not specified | Effective in reducing muscle spasms, clonus, muscle tone, and force of muscle contraction. |
| Ketel & Kolb (1984)[12] | Stroke Patients | Average 165.4 mg/day | 15 out of 18 patients experienced a reduction in spasticity and clinical improvement after 6 weeks. |
Conclusion: A Legacy of Innovation
The discovery of dantrolene sodium represents a significant milestone in pharmacology and clinical medicine. From its synthesis as a novel chemical entity to its establishment as the only specific treatment for malignant hyperthermia, the story of dantrolene is one of scientific rigor and clinical impact. The foundational work of Snyder, Ellis, Harrison, and their colleagues laid the groundwork for a therapeutic agent that has saved countless lives and improved the quality of life for individuals with chronic spasticity. The ongoing research into the molecular interactions of dantrolene with the ryanodine (B192298) receptor continues to provide deeper insights into the fundamental processes of muscle contraction and the pathophysiology of related disorders.
Mandatory Visualizations
References
- 1. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Development, Identification of Mode of Action, and Use of Dantrolene Sodium: The Role of Keith Ellis, Ph.D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene - Wikipedia [en.wikipedia.org]
- 5. Dantrolene sodium: long-term effects in patients with muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local History Notes: History of Norwich Pharmacal Company - Part 1 [smdlocalhistoryblog.blogspot.com]
- 7. brookbushinstitute.com [brookbushinstitute.com]
- 8. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canine Malignant Hyperthermia: Diagnosis of Susceptibility in a Breeding Colony - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of the malignant hyperpyrexic syndrome in MHS swine by dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Evening Sun | 'The Norwich Pharmacal Company, 1885-2009, A History' Featured In New Book [evesun.com]
- 12. Long-term treatment with dantrolene sodium of stroke patients with spasticity limiting the return of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene sodium in chronic spasticity of varying etiology. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Objective assessment of spasticity, strength, and function with early exhibition of dantrolene sodium after cerebrovascular accident: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
